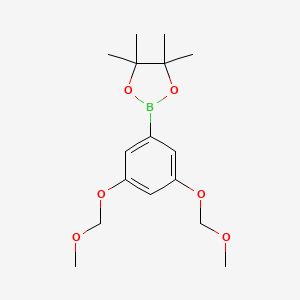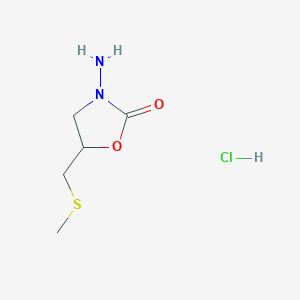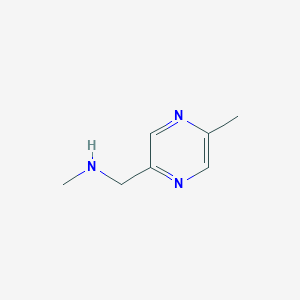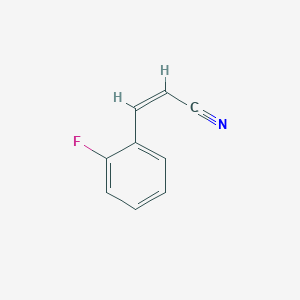
5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole” is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole” typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Triazole Ring: This can be achieved through a click chemistry approach, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Introduction of the Fluoro Group: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Tetrahydropyranyl Group: This step may involve the protection of a hydroxyl group using dihydropyran in the presence of an acid catalyst.
Incorporation of the Dioxaborolane Moiety: This can be achieved through a borylation reaction using bis(pinacolato)diboron and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
“5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Reduction can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoro or triazole positions.
Common Reagents and Conditions
Oxidation: mCPBA, H2O2, KMnO4
Reduction: LiAlH4, NaBH4, Pd/C with H2
Substitution: Nucleophiles (e.g., amines, thiols), Electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce deoxygenated or hydrogenated products.
科学研究应用
Chemistry
In chemistry, “5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole” can serve as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Triazoles are known for their antimicrobial, antifungal, and anticancer properties, and this compound could exhibit similar activities.
Medicine
In medicinal chemistry, “this compound” may be explored as a lead compound for drug development. Its structural features could be optimized to enhance its pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of “5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The fluoro and triazole groups could play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1,2,3-Triazole: A parent compound with a simple triazole ring.
5-Fluoro-1H-1,2,3-triazole: A similar compound with a fluoro substituent on the triazole ring.
1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazole: A compound with a tetrahydropyranyl group attached to the triazole ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole: A compound with a dioxaborolane moiety on the triazole ring.
Uniqueness
“5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole” stands out due to the combination of its functional groups, which may confer unique chemical reactivity and biological activity. The presence of the fluoro, tetrahydropyranyl, and dioxaborolane groups in a single molecule is relatively rare, making this compound a valuable target for further research and development.
属性
分子式 |
C13H21BFN3O3 |
|---|---|
分子量 |
297.14 g/mol |
IUPAC 名称 |
5-fluoro-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole |
InChI |
InChI=1S/C13H21BFN3O3/c1-12(2)13(3,4)21-14(20-12)10-11(15)18(17-16-10)9-7-5-6-8-19-9/h9H,5-8H2,1-4H3 |
InChI 键 |
RYPZUBHRGQIZIM-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=N2)C3CCCCO3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


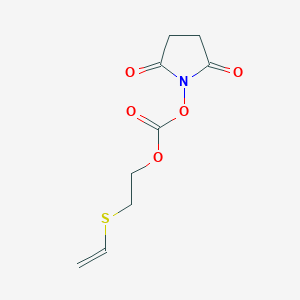
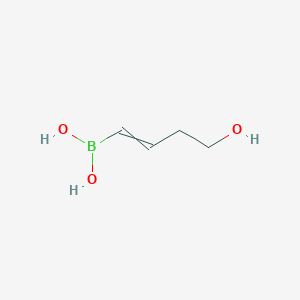
![N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13404528.png)
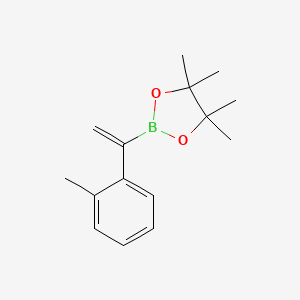
![(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13404536.png)
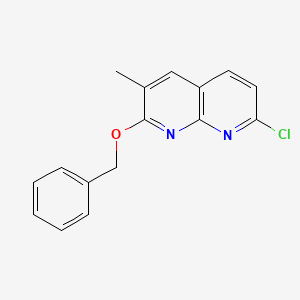
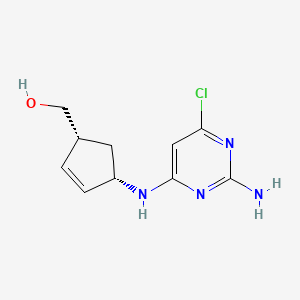
![(3R,4S,5R)-2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13404556.png)
